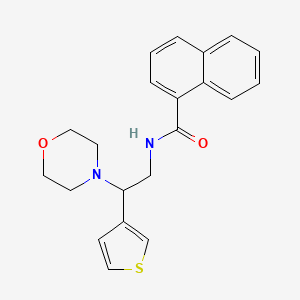

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-13-26-15-17)23-9-11-25-12-10-23/h1-8,13,15,20H,9-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKDPNDGCVUDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate compound.

Amidation Reaction: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different chemical properties.

Substitution: The naphthamide moiety can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Various substituted naphthamide derivatives.

Scientific Research Applications

Chemistry: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases. Its interactions with specific molecular targets are of significant interest.

Industry: In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring and thiophene group enable the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol ()

- Structure: Combines a morpholino group, phenyl ring, and a decanoylamino chain on a propanol backbone.

- Biological Activity : Inhibits glucosylceramide synthetase with a Ki of 0.7 µM for the active D-threo isomer . Stereochemistry significantly impacts potency, emphasizing the need for enantiomeric control in synthesis.

- Comparison: Unlike the target compound, this analog features a long hydrophobic chain (decanoylamino) and a propanol linker, which may enhance membrane permeability but reduce aqueous solubility. The shared morpholino group highlights its role in modulating enzyme interactions.

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e)

- Structure : Contains a thiophen-3-yl group, naphthalen-1-yloxy moiety, and an amine linker.

- Comparison: The absence of a morpholino group reduces hydrogen-bonding capacity, while the naphthalen-1-yloxy group introduces steric and electronic differences compared to the target’s naphthamide.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

- Structure: Features a morpholinoacetamide backbone, thiazole ring, and 2-chlorophenyl substituent.

- Synthesis: Reported purity of 95% , suggesting challenges in synthesizing morpholino-containing compounds.

- Comparison : The thiazole ring introduces a nitrogen atom, increasing polarity relative to the target’s thiophene. The acetamide linker may confer different conformational flexibility compared to the ethyl-naphthamide group.

3-Chloro-N-phenyl-phthalimide ()

- Structure : Rigid phthalimide core with chloro and phenyl substituents.

- Applications: Used as a monomer for polyimide synthesis , highlighting the importance of aromaticity and amide-like structures in materials science.

Comparative Data Table

Critical Research Findings

- Role of Morpholino: Enhances solubility and hydrogen-bonding capacity, critical for target engagement (evidenced in and ).

- Thiophene vs. Thiazole : Thiophene’s π-rich system (target compound) favors aromatic interactions, while thiazole’s nitrogen () increases polarity.

- Stereochemical Impact : Isomer activity differences in underscore the need for stereochemical control in the target compound’s synthesis.

- Amide vs. Amine Linkers : Amide groups (target compound, ) improve rigidity and hydrogen bonding but may reduce metabolic stability compared to amines.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a morpholine ring , a thiophene ring , and a naphthamide moiety . These structural elements contribute to its unique electronic properties and potential interactions with various biological targets. The morpholine component adds flexibility, while the thiophene and naphthalene groups enhance the compound's ability to engage in π-π stacking interactions and hydrogen bonding, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The morpholine and thiophene rings enable the compound to bind effectively to proteins or enzymes, influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Cellular Pathways : The compound may affect signal transduction pathways, potentially leading to altered cell proliferation or apoptosis.

Research Findings

Recent studies have explored the pharmacological potential of this compound. Key findings include:

- Antitumor Activity : Research indicates that compounds with similar structures can exhibit significant antitumor effects by targeting cancer cell proliferation pathways .

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity, which warrants further investigation .

Case Studies

A selection of case studies highlights the biological activity of related compounds, providing context for this compound:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Morpholino Derivative | Antitumor | Significant inhibition of tumor growth in vitro. |

| Study 2 | Thiophene-based Amide | Anti-inflammatory | Reduced levels of TNF-α in LPS-stimulated macrophages. |

| Study 3 | Naphthamide Analog | Antimicrobial | Exhibited bactericidal activity against Gram-positive bacteria. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide, and how are reaction conditions optimized?

- The synthesis typically involves coupling a naphthoyl chloride derivative with a morpholino-thiophene ethylamine precursor. Critical steps include amide bond formation under anhydrous conditions using coupling agents like HATU or DCC, with triethylamine as a base . Optimization focuses on solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane . Yield improvements (>70%) are achieved by inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How is the compound structurally characterized to confirm purity and identity?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments (e.g., morpholine δ 3.5–4.0 ppm, thiophene δ 6.8–7.2 ppm) and carbon backbone . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ expected ~425 g/mol). X-ray crystallography resolves stereochemistry, with SHELX programs refining bond lengths (C-N ~1.33 Å, C-S ~1.71 Å) and angles . Purity is validated via HPLC (≥95% by area) with a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles under experimental conditions?

- The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests show degradation <5% over 24 hours in PBS (pH 7.4) at 25°C, but susceptibility to strong acids/bases (pH <3 or >10) hydrolyzes the amide bond . Long-term storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be improved for scale-up synthesis?

- Continuous flow reactors enhance mixing efficiency and reduce side reactions (e.g., diastereomer formation) compared to batch methods. Microwave-assisted synthesis (80°C, 30 min) accelerates amide coupling, achieving ~85% yield vs. 65% with conventional heating . Catalyst screening (e.g., ytterbium triflate vs. DMAP) identifies optimal conditions for stereoselectivity .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Twinned crystals or weak diffraction (common with flexible morpholine groups) require high-resolution data (≤1.0 Å) and SHELXL refinement with TWIN commands . Hydrogen bonding networks (e.g., N-H···O interactions) stabilize the lattice but complicate disorder modeling. Synchrotron radiation improves data quality for low-symmetry space groups (e.g., P2₁) .

Q. How is the compound’s biological activity assessed in target validation studies?

- In vitro assays : Competitive binding assays (IC₅₀ determination) using fluorescent probes (e.g., FITC-labeled ligands) quantify receptor affinity. Cellular assays : Western blotting or ELISA measures downstream pathway modulation (e.g., phosphorylation inhibition in kinase targets) . SAR studies compare analogues (e.g., thiophene vs. furan substitutions) to identify critical pharmacophores .

Q. What computational methods predict binding modes and metabolic pathways?

- Docking simulations (AutoDock Vina) model interactions with target proteins (e.g., kinases), prioritizing residues within 4 Å of the morpholine group. MD simulations (GROMACS) assess stability over 100 ns trajectories. ADMET prediction (SwissADME) highlights CYP3A4-mediated oxidation as a primary metabolic route, guiding prodrug design .

Q. How do structural modifications impact pharmacokinetic properties?

- LogP optimization : Adding electron-withdrawing groups (e.g., -CF₃) reduces LogP from 3.2 to 2.5, improving aqueous solubility. Plasma protein binding (SPR analysis) shows >90% binding for unmodified compounds, mitigated by PEGylation . Metabolite identification (LC-MS/MS) reveals N-dealkylation as a major clearance pathway, informing deuterium labeling to block metabolic hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.